molecular formula C11H18O B13198072 1-Methyl-6-oxaspiro[4.6]undec-8-ene

1-Methyl-6-oxaspiro[4.6]undec-8-ene

Katalognummer: B13198072
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: IZLQGTDHQBZWSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-oxaspiro[46]undec-8-ene is a chemical compound with the molecular formula C11H18O It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-oxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-6-oxaspiro[4.6]undec-8-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated spiro compounds.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-epoxides, while reduction could produce spiro-alcohols.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-oxaspiro[4.6]undec-8-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of spiro compound reactivity.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism by which 1-Methyl-6-oxaspiro[4.6]undec-8-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxaspiro[4.6]undec-8-ene: A similar spiro compound with a slightly different structure.

    Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different ring sizes and substituents.

Uniqueness

1-Methyl-6-oxaspiro[4.6]undec-8-ene is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other spiro compounds.

Eigenschaften

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

4-methyl-6-oxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C11H18O/c1-10-6-5-8-11(10)7-3-2-4-9-12-11/h2,4,10H,3,5-9H2,1H3

InChI-Schlüssel

IZLQGTDHQBZWSO-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC12CCC=CCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.